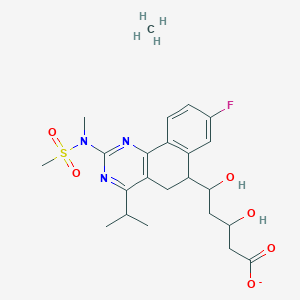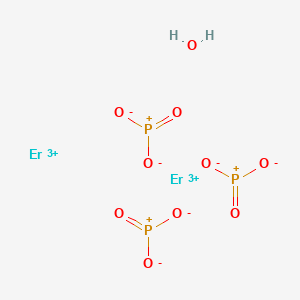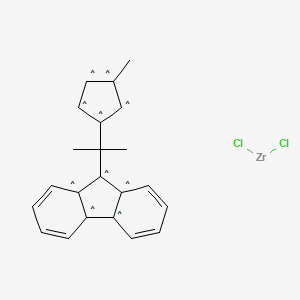
Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is a synthetic compound that belongs to the family of oxane-2-carboxylates. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its diverse biological activities and is used as a building block for the synthesis of complex carbohydrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate involves multiple steps. One common method includes the protection of hydroxyl groups using benzyl groups and the introduction of acetyloxy groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. The detailed synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the structure.
Substitution: Substitution reactions are common to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in deprotected or modified structures .
Applications De Recherche Scientifique
Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
- Benzyl 2,3,4-tri-O-benzyl-D-glucuronate
- 1-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranuronsaeure-benzylester .
Uniqueness
Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is unique due to its specific combination of functional groups and protective groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C36H36O8 |
|---|---|
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3 |
Clé InChI |
NCINNHLQNZDTRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)
